Hydrazine acetate

CAS No.: 7335-65-1

Cat. No.: VC2314675

Molecular Formula: C2H8N2O2

Molecular Weight: 92.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7335-65-1 |

|---|---|

| Molecular Formula | C2H8N2O2 |

| Molecular Weight | 92.1 g/mol |

| IUPAC Name | acetic acid;hydrazine |

| Standard InChI | InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 |

| Standard InChI Key | YFHNDHXQDJQEEE-UHFFFAOYSA-N |

| SMILES | CC(=O)O.NN |

| Canonical SMILES | CC(=O)O.NN |

Introduction

Chemical Structure and Properties

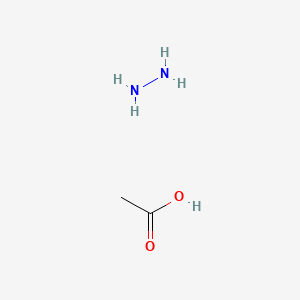

Hydrazine acetate, also known as hydrazinium acetate or hydrazine monoacetate, is an acetate salt of hydrazine with the chemical formula C₂H₈N₂O₂ (or NH₂NH₂·CH₃COOH). This compound appears as a colorless crystalline powder with a pungent odor and demonstrates high solubility in water and other polar solvents .

Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that make it valuable for various applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₈N₂O₂ |

| Molecular Weight | 92.10 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 100-102°C |

| Boiling Point | 171.46°C (estimate) |

| Density | 1.2495 g/cm³ (estimate) |

| Refractive Index | 1.4350 (estimate) |

| Solubility | Highly soluble in water; soluble in polar solvents |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

These properties highlight hydrazine acetate's stability under standard conditions and its compatibility with various chemical processes .

Structural Characterization

The structure of hydrazine acetate is characterized by an acetate group associated with a hydrazine moiety. Its structural representation can be expressed through several notation systems:

-

InChI: InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2

-

SMILES: C(=O)(O)C.NN

-

Chemical Structure: The molecule consists of a hydrazine group (N₂H₄) combined with an acetate group (CH₃COO⁻)

This structural arrangement contributes significantly to its reactivity patterns and functional applications in various chemical transformations.

Synthesis Methodologies

Several methods have been developed for the synthesis of hydrazine acetate, with varying efficiencies and yields. These methodologies primarily involve the reaction between hydrazine hydrate and acetic acid under controlled conditions.

Direct Synthesis from Hydrazine Hydrate and Acetic Acid

The most common synthetic route involves the direct reaction of hydrazine hydrate with acetic acid:

-

In a 100ml round-bottom flask, 85% hydrazine hydrate (28.5ml, 0.5mol) is added.

-

The mixture is cooled in an ice bath with stirring.

-

Glacial acetic acid (28.6ml, 0.5mol) is slowly added dropwise, maintaining the temperature between 0-10°C.

-

After complete addition, the reaction mixture is stirred at room temperature for approximately 40 minutes.

-

Water is removed by distillation under reduced pressure.

-

The remaining liquid is treated with a 1:1 mixture of chloroform and ethanol (20ml).

-

Crystallization is induced by stirring in an ice bath, followed by refrigeration at 4°C.

-

The product is collected by filtration and dried under reduced pressure to yield white crystalline hydrazine acetate (41.6g, 90.5% yield) .

Catalytic Synthesis Method

An alternative synthesis method employs catalysts to enhance reaction efficiency:

-

Acetic acid and hydrazine hydrate are used as raw materials.

-

A CuO/Cr₂O₃ composite catalyst facilitates the reaction at a controlled temperature.

-

Excess hydrazine hydrate is maintained in the reaction system.

-

Water generated during the reaction is continuously removed to drive the equilibrium toward product formation.

-

This method offers improved yields, shortened reaction times, and better environmental compatibility .

The catalytic approach represents an advancement over traditional methods, offering enhanced efficiency, reduced waste generation, and potential for industrial-scale production.

Applications in Chemical Synthesis

Hydrazine acetate has emerged as a versatile reagent in organic synthesis, particularly in carbohydrate chemistry and pharmaceutical development.

Role in Carbohydrate Chemistry

The compound demonstrates significant utility in carbohydrate transformations:

-

It effectively cleaves glycosidic esters, facilitating controlled modifications of complex carbohydrate structures.

-

It enables anomeric denitration of carbohydrates, an important transformation in sugar chemistry.

-

It has been employed in the synthesis of hyaluronic acid-related di-, tri-, and tetra-saccharides containing N-acetylglucosamine residues at the reducing end .

These applications highlight its precision in modifying specific functional groups within complex carbohydrate structures.

Synthesis of Bioactive Compounds

Hydrazine acetate serves as a key reagent in the preparation of various biologically active molecules:

-

It facilitates the synthesis of diosgenyl saponins, including dioscin, polyphyllin D, and balanitin 7, which exhibit promising bioactivity profiles.

-

It enables the preparation of various hydrazide and hydrazone derivatives that demonstrate diverse pharmacological activities .

The compound's versatility in these synthetic applications stems from its distinctive reactivity profile and ability to participate in selective transformations.

Biological Activities and Pharmacological Properties

Research has revealed diverse biological activities associated with hydrazine acetate and its derivatives, positioning them as promising candidates for therapeutic development.

Antimicrobial Properties

Hydrazine derivatives, including those derived from hydrazine acetate, demonstrate significant antimicrobial activity:

-

Studies have shown efficacy against both Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).

-

Antifungal activity has been observed against Candida albicans and Aspergillus niger .

These antimicrobial properties may be attributed to the compounds' ability to interact with cellular components essential for microbial survival.

Analgesic and Anti-inflammatory Activities

A notable application domain for hydrazine acetate derivatives involves pain management and inflammation control:

-

Novel hydrazide and hydrazone derivatives synthesized from hydrazine acetate have been evaluated for analgesic activity using the acetic acid-induced writhing test in mice.

-

Several compounds demonstrated significant reduction in pain response compared to control groups.

-

Some derivatives exhibited greater potency than standard analgesics like mefenamic acid .

The table below summarizes results from a study examining the analgesic effects of hydrazide derivatives:

| Compound | % Inhibition of Writhing Response | Comparison to Standard |

|---|---|---|

| 10b | Significant reduction | Comparable to standard |

| 10c | Significant reduction | Comparable to standard |

| 15b | High inhibitory effect | Superior to mefenamic acid |

| 15c | Significant reduction | Comparable to standard |

These findings underscore the potential of hydrazine acetate derivatives in developing novel analgesic agents with improved efficacy profiles .

Mechanism of Action

The biological activities of hydrazine acetate derivatives stem from several distinct mechanisms:

Biochemical Interactions

Hydrazine acetate and its derivatives influence biological systems through multiple pathways:

-

Enzyme Inhibition: Hydrazines can function as enzyme inhibitors, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

-

Metal Ion Chelation: Hydrazones derived from hydrazines demonstrate metal ion chelation abilities, which may enhance their biological efficacy against pathogens and cancer cells.

-

Signaling Pathway Modulation: These compounds potentially influence various signaling pathways involved in inflammation and cell survival .

Chemical Reactivity

In chemical contexts, hydrazine acetate primarily functions as a reducing agent:

-

It donates electrons to other substances, reducing them through well-defined chemical mechanisms.

-

The process often involves forming hydrazone intermediates that subsequently react to generate various products.

-

In carbohydrate chemistry, its selective reactivity enables precise modifications of complex structures .

The compound's dual functionality—as both a nucleophile and a reducing agent—underlies its versatility in chemical and biological applications.

Comparative Analysis with Related Compounds

Examining hydrazine acetate alongside similar compounds provides valuable insights into its distinctive properties and applications.

Comparison with Other Hydrazine Derivatives

Hydrazine acetate differs from other hydrazine derivatives in several respects:

-

Reactivity Profile: Compared to hydrazine hydrate, hydrazine acetate demonstrates more controlled reactivity, making it suitable for selective transformations.

-

Deformylation Kinetics: Deformylation with hydrazine acetate proceeds more slowly than with hydrazine alone—approximately 90% and 5% of formyl groups are removed at 50°C and 20°C, respectively, after 5 hours.

-

Compatibility: Hydrazine acetate tends to be less harmful to peptides when recovering peptide hydrazides from formylated peptide hydrazides .

These differences highlight hydrazine acetate's unique position within the broader family of hydrazine compounds and explain its preferential use in certain applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume